molecular formula C8H11F3O3 B6163737 (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis CAS No. 2231666-24-1

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis

Cat. No. B6163737
CAS RN: 2231666-24-1
M. Wt: 212.2
InChI Key:
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Description

“(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis” is a chemical compound with the molecular formula C8H11F3O3 . It is available for purchase from various chemical suppliers.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can provide important information about its behavior under different conditions. For “this compound”, the molecular formula is C8H11F3O3 and the molecular weight is 212.2 .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene : Research on the catalytic oxidation of cyclohexene, a compound related to cyclohexane carboxylic acids, has shown significant interest due to the production of industrially valuable intermediates. Controllable oxidation reactions that afford targeted products are synthetically valuable, highlighting the importance of selective catalysis in producing specific functionalized compounds (Cao et al., 2018).

Oxidation of Cyclohexane : Another study focused on the oxidation of cyclohexane, an essential chemical reaction for the manufacture of cyclohexanol and cyclohexanone, key intermediates for nylon production. This review covers the types of catalysts and reaction conditions used for cyclohexane oxidation, providing a comprehensive overview of the processes involved in producing these important industrial chemicals (Abutaleb & Ali, 2021).

Degradation and Stability of Nitisinone : A study on nitisinone, a compound containing the trifluoromethoxy group, focused on its stability and degradation pathways using LC-MS/MS. This research offers insights into the behavior of trifluoromethoxy-containing compounds under various conditions, relevant to understanding the stability and degradation of similarly structured compounds (Barchańska et al., 2019).

Fluorinated Compounds in Organic Synthesis : The use of trifluoromethanesulfonic acid in organic synthesis has been reviewed, highlighting its role in promoting various reactions due to its high protonating power and low nucleophilicity. This analysis underscores the utility of fluorinated compounds, including those with trifluoromethoxy groups, in synthesizing new organic materials (Kazakova & Vasilyev, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis involves the conversion of a cyclohexene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Trifluoromethanol", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Cyclohexene is reacted with trifluoromethanol in the presence of sodium hydride to form (1R,4R)-4-(trifluoromethoxy)cyclohexene.", "Bromination of (1R,4R)-4-(trifluoromethoxy)cyclohexene with bromine yields (1R,4R)-4-bromo-4-(trifluoromethoxy)cyclohexene.", "Reduction of (1R,4R)-4-bromo-4-(trifluoromethoxy)cyclohexene with sodium borohydride gives (1R,4R)-4-(trifluoromethoxy)cyclohexanol.", "Oxidation of (1R,4R)-4-(trifluoromethoxy)cyclohexanol with sodium hydroxide and chloroacetic acid produces (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis." ] }

CAS RN

2231666-24-1

Molecular Formula

C8H11F3O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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